molecular formula C11H9ClN2O2 B1438704 methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate CAS No. 1187339-06-5

methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1438704
CAS No.: 1187339-06-5
M. Wt: 236.65 g/mol
InChI Key: WYXZSFZLTLCERD-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate typically involves the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with methyl chloroformate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    3-(2-Chlorophenyl)-1H-pyrazole-5-carboxamide: Contains an amide group instead of an ester.

    3-(2-Chlorophenyl)-1H-pyrazole-5-carboxaldehyde: Features an aldehyde group instead of an ester.

Uniqueness

Methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and potential applications compared to its analogs. The presence of the chlorophenyl group also enhances its biological activity and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-9(13-14-10)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXZSFZLTLCERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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